Product packaging for 4-Ethyloctane(Cat. No.:CAS No. 15869-86-0)

4-Ethyloctane

Cat. No.: B094392
CAS No.: 15869-86-0
M. Wt: 142.28 g/mol
InChI Key: NRJUFUBKIFIKFI-UHFFFAOYSA-N
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Description

Isomerization Processes in Hydrocarbon Conversion

Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. In the context of hydrocarbon conversion, it involves the skeletal rearrangement of straight-chain alkanes into their branched isomers. researchgate.net This process is crucial for producing high-octane gasoline components and improving the properties of various fuels. aip.orgresearchgate.net

The catalytic isomerization of n-decane is a key reaction for producing a variety of branched decane (B31447) isomers, including methylnonanes, ethyloctanes, and propylheptanes. kentech.ac.kr This process is typically carried out using bifunctional catalysts, such as platinum supported on acidic zeolites. acs.orgkentech.ac.kr The reaction proceeds through a series of steps involving the dehydrogenation of n-decane to n-decene on the metal sites, followed by protonation on the acid sites to form a decyl carbenium ion. This carbenium ion can then undergo skeletal rearrangement to form various branched isomers. kentech.ac.krresearchgate.net Finally, the branched carbenium ion is deprotonated and hydrogenated back to a branched alkane. researchgate.net

The distribution of the resulting isomers is influenced by several factors, including the catalyst type, reaction temperature, and pressure. acs.orgdntb.gov.ua Studies have shown that at lower conversion levels, monobranched isomers are the primary products, while multibranched isomers and cracking products are formed in subsequent reactions at higher conversions. acs.org The formation of 4-ethyloctane is part of this complex reaction network, representing one of the possible branched structures derived from n-decane.

Zeolites, which are crystalline aluminosilicates with a porous structure, play a critical role in the shape-selective isomerization of alkanes. aip.orgrsc.orgrsc.org Their well-defined pore structures, which are of molecular dimensions, allow them to act as molecular sieves, controlling which reactant molecules can enter and which product molecules can exit the catalyst pores. aip.orgrsc.org This property, known as shape selectivity, is crucial for directing the isomerization process towards the desired branched products while minimizing unwanted side reactions like cracking. rsc.orgrsc.org

The effectiveness of a zeolite catalyst in shape-selective isomerization is determined by the size and geometry of its pores relative to the size and shape of the reactant and product molecules. aip.orgrsc.org Zeolites with different pore architectures, such as 10-membered ring (10-MR) and 12-membered ring (12-MR) zeolites, exhibit different selectivities. researchgate.net For instance, 10-MR zeolites tend to favor the formation of monobranched isomers, while 12-MR zeolites, with their larger pores, can accommodate bulkier, multibranched isomers. researchgate.net The choice of zeolite is therefore a key factor in controlling the product distribution of alkane isomerization. rsc.orgrsc.org

Table 1: Comparison of Zeolite Types in Alkane Isomerization

Zeolite Type Pore Size Characteristics Primary Isomer Products Reference
10-Membered Ring (e.g., ZSM-22) Smaller Pores Monobranched Isomers researchgate.net
12-Membered Ring (e.g., ZSM-12) Larger Pores Multibranched Isomers researchgate.net

Transition-state shape-selectivity is a specific mechanism of shape-selective catalysis where the size and shape of the zeolite pores influence the geometry of the transition states of the reacting molecules. rsc.orgresearchgate.net This means that certain reaction pathways, which involve bulky transition states that cannot be accommodated within the zeolite channels, are sterically hindered. researchgate.net MFI zeolites, such as ZSM-5, are a prime example of where this phenomenon is observed. kentech.ac.kroaepublish.com

In the isomerization of n-decane over MFI zeolites, transition-state shape-selectivity leads to a suppressed formation of bulky skeletal isomers. kentech.ac.kr The formation of isomers with longer side chains, such as ethyloctanes and propylheptanes, is restricted because their corresponding transition states are too large to fit comfortably within the MFI pore structure. kentech.ac.kr As a result, the product distribution is skewed towards isomers with less bulky methyl branches. kentech.ac.kr This demonstrates how the specific architecture of the zeolite at the molecular level can dictate the outcome of a catalytic reaction.

The formation of longer side chains, such as ethyl and propyl groups, during the catalytic isomerization of n-alkanes can be inhibited by the steric constraints imposed by the catalyst's pore structure. kentech.ac.krnih.gov This is a direct consequence of transition-state shape-selectivity. researchgate.net When the isomerization reaction occurs within the confined spaces of a zeolite's micropores, the formation of bulky intermediates or transition states required for the creation of longer alkyl branches is suppressed. kentech.ac.krresearchgate.net

For example, in the isomerization of n-decane using MFI-type zeolites, the formation of ethyloctane and propylheptane is significantly less favored compared to the formation of methylnonane isomers. kentech.ac.kr This is because the transition states leading to the ethyl- and propyl-branched isomers are bulkier and experience greater steric hindrance within the MFI channels. kentech.ac.kr This inhibitory effect is a key factor in controlling the product selectivity of the isomerization process, allowing for the preferential production of certain branched isomers over others.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B094392 4-Ethyloctane CAS No. 15869-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloctane
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InChI

InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRJUFUBKIFIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10871243
Record name 4-Ethyloctane
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Molecular Weight

142.28 g/mol
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CAS No.

15869-86-0
Record name 4-Ethyloctane
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Record name Octane, 4-ethyl-
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Record name 4-Ethyloctane
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Record name Octane, 4-ethyl-
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Hydrocracking Reactions and Product Selectivity Control

Hydrocracking is a catalytic process that combines hydrogenation and cracking to convert heavy hydrocarbon feedstocks into lighter, more valuable products such as gasoline, jet fuel, and diesel. acs.orgrsc.org In the context of n-decane conversion, hydrocracking is a competing reaction to isomerization. rsc.org Controlling the selectivity between these two pathways is crucial for maximizing the yield of desired branched alkanes while minimizing the formation of lighter, cracked products. acs.org

During the hydrocracking of n-decane, a range of branched alkane products are formed alongside the desired isomers. acs.org The distribution of these products is a function of the total conversion of the n-decane feed. acs.org At low conversion levels, monobranched isomers of decane (B31447) are the primary products. acs.org As the conversion increases, multibranched isomers are formed through consecutive reactions. acs.org

However, at higher conversion levels (typically above 90%), cracking reactions become more significant, leading to the formation of lighter alkanes. acs.org The cracking can occur from both monobranched and the energetically favored multibranched decane isomers. acs.org The specific distribution of the cracked products provides insights into the reaction mechanism and the nature of the carbenium ion intermediates involved. acs.org

Table 2: Product Distribution from n-Decane Hydroconversion

Conversion Level Primary Products Secondary Products Reference
Low Monobranched Decane Isomers - acs.org
High (>90%) Monobranched Decane Isomers Multibranched Decane Isomers, Cracked Products acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Ethyloctane

Oxidative Transformations of Saturated Hydrocarbons

The oxidation of alkanes is a fundamental process in organic chemistry, with significant implications for combustion and industrial chemical synthesis. algoreducation.comvaia.com While alkanes are generally characterized by their low reactivity due to strong C-C and C-H single bonds, they can undergo oxidation under specific conditions, often involving high temperatures or the presence of catalysts. numberanalytics.comsavemyexams.com

Mechanistic Pathways for Alkane Oxidation

The oxidation of alkanes typically proceeds through a free-radical chain reaction mechanism, which can be divided into initiation, propagation, and termination steps. numberanalytics.comnumberanalytics.com The process is initiated by the formation of an alkyl radical, which involves the breaking of a C-H bond. This radical then reacts with molecular oxygen to form a peroxy radical (ROO•). numberanalytics.com

The propagation phase involves the peroxy radical abstracting a hydrogen atom from another alkane molecule, leading to the formation of a hydroperoxide (ROOH) and a new alkyl radical, thus continuing the chain reaction. numberanalytics.com The stability of the initial alkyl radical plays a key role in determining the reaction rate, with tertiary radicals being more stable and thus more readily formed than secondary or primary radicals. acs.org

Controlled oxidation, on the other hand, aims to selectively functionalize the alkane molecule to produce valuable oxygenated derivatives such as alcohols, aldehydes, and ketones. algoreducation.comorganicmystery.com This often requires the use of specific catalysts, such as transition metal complexes, to direct the reaction towards a desired product and prevent complete combustion to carbon dioxide and water. algoreducation.comnumberanalytics.com

Formation of Oxygenated Derivatives from 4-Ethyloctane

Due to the presence of a tertiary hydrogen atom at the C4 position, this compound is particularly susceptible to oxidation at this site. The initial abstraction of this hydrogen atom leads to the formation of a stable tertiary alkyl radical.

Subsequent reaction with oxygen and further propagation steps can lead to a variety of oxygenated products. The primary product of the oxidation of the tertiary carbon is expected to be a tertiary alcohol, 4-ethyl-4-octanol. Further oxidation of other positions on the carbon chain can also occur. Oxidation of secondary carbons in the octane (B31449) backbone would lead to the formation of various ketones, such as 4-ethyloctan-2-one and 4-ethyloctan-3-one. Primary alcohol formation from the terminal methyl groups is also possible, though less favored.

Studies on other branched alkanes, such as pristane, have shown that tertiary alcohols are indeed significant products in autoxidation processes. acs.org The oxidation of secondary alcohols can yield ketones, while primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. wikipedia.orgleah4sci.comyoutube.com

Table 1: Potential Oxygenated Derivatives of this compound

Derivative NameChemical FormulaFunctional Group
4-Ethyl-4-octanolC10H22OTertiary Alcohol
4-Ethyloctan-2-oneC10H20OKetone
4-Ethyloctan-3-oneC10H20OKetone
4-Ethyloctan-1-olC10H22OPrimary Alcohol

This table is illustrative of potential oxidation products and is based on general principles of alkane oxidation.

Autooxidation Processes and Highly Oxygenated Intermediate Formation

Autooxidation refers to the slow oxidation of organic compounds upon exposure to air. researchgate.net In the case of alkanes like this compound, this process can lead to the formation of highly oxygenated molecules (HOMs). The mechanism involves a series of intramolecular hydrogen shifts and sequential O2 additions to peroxy radical intermediates. copernicus.org

For branched alkanes, the presence of tertiary C-H bonds significantly influences the autooxidation pathways. acs.orgacs.org The initial formation of a tertiary alkylperoxy radical can be followed by isomerization to a hydroperoxyalkyl radical. A subsequent addition of O2 can then lead to highly oxygenated intermediates containing multiple hydroperoxy, carbonyl, and ether functional groups. copernicus.org However, the branching structure can also limit the extent of autoxidation compared to linear alkanes by reducing the number of available secondary hydrogens for abstraction. copernicus.org

Halogenation Reactions and Reaction Mechanisms

Halogenation is a key functionalization reaction for alkanes, allowing for the introduction of halogen atoms (F, Cl, Br, I) into the hydrocarbon structure. byjus.comlibretexts.org This process typically occurs via a free-radical substitution mechanism. byjus.compressbooks.pub

Photochemical and Thermal Activation in Halogenation of Alkanes

The halogenation of alkanes requires an initial input of energy to break the halogen-halogen bond and generate halogen radicals. savemyexams.comlibretexts.org This can be achieved through either thermal activation (heating) or photochemical activation (exposure to UV light). byjus.comlibretexts.org

Initiation: The reaction begins with the homolytic cleavage of the diatomic halogen molecule (e.g., Cl2) to form two halogen radicals (e.g., 2 Cl•). pressbooks.pub

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and another halogen radical, which continues the chain. pressbooks.pub

Termination: The chain reaction is terminated when two radicals combine. pressbooks.pub

For this compound, halogenation can result in a mixture of isomeric products, as hydrogen atoms at primary, secondary, and tertiary positions can be substituted. The selectivity of the reaction depends on the halogen used. Bromination is generally more selective than chlorination, favoring the substitution of the more stable tertiary hydrogen atom at the C4 position. libretexts.org

Table 2: Relative Reactivity of C-H Bonds in Halogenation

Bond TypeRelative Rate of Chlorination (at 25°C)Relative Rate of Bromination (at 125°C)
Primary (1°)11
Secondary (2°)3-580-100
Tertiary (3°)5-7>1600

Data is generalized for alkanes and illustrates the higher selectivity of bromination for tertiary C-H bonds.

Hydrocarbon Reactivity in Atmospheric Chemistry Modeling

Branched alkanes like this compound are significant components of volatile organic compounds (VOCs) in the atmosphere, originating from sources such as vehicle exhaust. researchgate.netmdpi.com Their atmospheric chemistry is primarily driven by reactions with hydroxyl (OH) radicals during the day. mdpi.comcopernicus.org

The initial reaction of this compound with an OH radical involves the abstraction of a hydrogen atom, leading to the formation of an alkyl radical and a water molecule. mdpi.com The rate of this reaction is crucial for determining the atmospheric lifetime of the alkane. The presence of a tertiary C-H bond in this compound makes it more reactive towards OH radicals compared to its linear isomer, n-decane.

The resulting alkyl radicals react with O2 to form peroxy radicals (RO2). In the presence of nitrogen oxides (NOx), these peroxy radicals can contribute to the formation of ozone and other secondary pollutants. They can also form organic nitrates, which act as a sink for NOx in the atmosphere. researchgate.net The oxidation products of this compound, which can include a variety of oxygenated compounds, can partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). copernicus.orgresearchgate.net The complex branching structure of this compound influences the volatility and reaction pathways of its oxidation products, making its inclusion in atmospheric models important for accurately predicting air quality and climate effects. copernicus.orgresearchgate.net

Evaluation of Ozone Formation Potential of Branched Alkanes

Volatile organic compounds (VOCs), including branched alkanes like this compound, are precursors to the formation of ground-level ozone, a major component of photochemical smog. bregroup.com In the presence of sunlight and nitrogen oxides (NOx), VOCs undergo complex photochemical reactions that lead to ozone production. bregroup.com The propensity of a specific VOC to form ozone is quantified by its Photochemical Ozone Creation Potential (POCP). researchgate.net This index measures the relative ability of a compound to generate ozone compared to a reference compound, typically ethene. bregroup.comresearchgate.net

The table below presents Photochemical Ozone Creation Potential (POCP) values for a selection of non-aromatic, non-methane VOCs, illustrating the range of values for different structures.

Data sourced from publicly available research on Photochemical Ozone Creation Potentials.

Kinetic Studies of Atmospheric Radical Reactions with this compound

The primary removal pathway for alkanes in the atmosphere is through reaction with the hydroxyl (OH) radical. mdpi.com The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the alkane and its contribution to ozone formation. Kinetic studies are performed to determine the rate constant (k) for these reactions, often using relative rate techniques in smog chambers or by absolute rate methods like flash photolysis. mdpi.comcopernicus.org

The reactivity of an alkane with the OH radical is highly dependent on its structure. nih.gov The rate constant generally increases with the number of carbon atoms and the degree of branching. nih.gov This is because the C-H bonds at tertiary carbon atoms are weaker and more susceptible to hydrogen abstraction by the OH radical than those at secondary or primary carbons. This compound possesses one tertiary C-H bond (at the 4-position), multiple secondary C-H bonds, and primary C-H bonds.

While a specific, experimentally determined rate constant for this compound was not found in the reviewed literature, Structure-Activity Relationships (SARs) can be used to estimate it based on the known rate constants of structurally similar compounds. mdpi.comresearchgate.net These models work by assigning partial rate constants to different types of C-H bonds (primary, secondary, tertiary). researchgate.net

The table below shows the experimentally determined rate constants for the reaction of OH radicals with various branched C6-C9 alkanes at 298 K, which provides context for the expected reactivity of this compound (a C10 alkane). nih.gov

Data sourced from literature on alkane-OH reaction kinetics. copernicus.orgnih.gov

Based on these data, the rate constant for this compound is expected to be significant, likely in the range of 8-10 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ or higher, reflecting its large size and the presence of a reactive tertiary hydrogen.

Advanced Mechanistic Studies of Alkane Transformations in Complex Systems

The atmospheric oxidation of alkanes is a complex, multi-step process initiated by the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical (R•). nih.gov This alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•). The subsequent fate of the RO₂• radical is central to the transformation of the parent alkane and dictates the formation of various oxygenated products and contributes to ozone and secondary organic aerosol (SOA) formation. nih.gov

In environments with high NOx concentrations, RO₂• radicals primarily react with nitric oxide (NO). However, under low-NOx conditions, which are relevant to many parts of the atmosphere, intramolecular (internal) reactions of the RO₂• radical become competitive and can dominate its reaction pathways. nih.gov

Intramolecular H-Atom Abstraction Dynamics in Oxidative Pathways

A crucial reaction pathway for larger alkyl peroxy radicals is intramolecular hydrogen abstraction, also known as an H-shift or isomerization. nih.gov In this process, the peroxy radical group abstracts a hydrogen atom from another carbon atom within the same molecule. This reaction is particularly favorable when it can proceed through a low-strain, six-membered transition state. nih.gov

For the 4-ethyloctyl peroxy radicals formed from this compound, several intramolecular H-shift reactions are possible. The initial H-abstraction by OH can occur at any of the carbon atoms, leading to a mixture of isomeric alkyl radicals and, subsequently, peroxy radicals. Let's consider the peroxy radical formed after H-abstraction from the tertiary C-4 position:

Initial Abstraction: OH + this compound → 4-ethyl-4-octyl radical (R•) + H₂O

Oxygen Addition: R• + O₂ → 4-ethyl-4-octyl peroxy radical (RO₂•)

This tertiary peroxy radical can then undergo intramolecular H-abstraction. For example, it can abstract a hydrogen atom from the C-6 position via a six-membered transition state. This 1,5-H shift (the peroxy group is on C-4, and the H is abstracted from C-6, a 1,5-relationship relative to the carbon backbone) results in the formation of a hydroperoxy alkyl radical (•QOOH). nih.gov

This new radical center can then add another O₂ molecule, leading to a hydroperoxy alkyl peroxy radical (•OOQOOH). This class of highly oxygenated intermediates is a key feature of alkane autooxidation. nih.gov These reactions can continue, leading to the formation of highly oxygenated molecules (HOMs) which are important for the formation of secondary organic aerosols. nih.gov The structure of the initial alkane, such as the ethyl branch in this compound, directly influences the possible H-shift pathways and the distribution of final oxidation products. nih.gov

Isomerization and Catalytic Transformations of 4 Ethyloctane and Its Precursors

Hydrocracking Reactions and Product Selectivity Control

Influence of Catalyst Acidity on Isomerization and Cracking Pathways

The acidity of a catalyst plays a pivotal role in directing the reaction pathways of alkanes, including branched isomers like 4-ethyloctane, during catalytic processing. The balance between isomerization and cracking reactions is significantly influenced by the nature, strength, and concentration of acid sites on the catalyst.

Catalysts with strong Brønsted acid sites, such as those found in zeolites like ZSM-5 and Y zeolite, are known to promote both isomerization and cracking. nih.govmdpi.com The strength of these acid sites is crucial; they must be potent enough to facilitate the formation of carbenium ion intermediates from alkanes, which are central to both isomerization and cracking mechanisms. nih.gov For instance, research on fluid catalytic cracking (FCC) catalysts has demonstrated that the Brønsted acid sites within the zeolite components are primarily responsible for the catalytic activity. nih.gov

The ratio of weak to strong Brønsted acid sites can be tailored to favor isomerization over cracking. Studies on the hydroisomerization of n-hexadecane over Pt/hierarchical SSZ-32 catalysts have shown that an increased ratio of weak to strong Brønsted acidity enhances the selectivity towards isomerization products. mdpi.com Specifically, weak Brønsted acidity is beneficial for the hydroisomerization reaction, while strong Brønsted acidity tends to promote further isomerization of the initial products, leading to multi-branched isomers that are more prone to cracking. mdpi.com

In the context of converting polyolefins into valuable hydrocarbons, the acidity of the catalyst is a key factor. For example, a bifunctional Rh/Nb₂O₅ catalyst with strong Brønsted acidity from Nb₂O₅ effectively promotes the cleavage of C-C bonds and skeletal rearrangements, leading to the formation of highly branched alkanes. nih.govresearchgate.net Similarly, the use of acid supports like SIRAL and ZSM-5 with cobalt-based catalysts in polyethylene (B3416737) hydrogenolysis leads to the generation of a distribution of iso- and n-alkanes, indicating the occurrence of isomerization. acs.org

The pore structure of the catalyst, in conjunction with its acidity, also dictates the product selectivity. Catalysts with large pores, such as HMCM-41, exhibit high activity in the catalytic cracking of polyolefins due to their high surface area and the accessibility of their acid sites to bulky polyolefin molecules. researchgate.net In contrast, medium-pore zeolites like ZSM-5 can favor the formation of smaller olefins through shape selectivity. nih.gov

The following table summarizes the influence of different catalysts and their acidity on the product distribution in hydrocarbon transformations.

Catalyst SystemFeedstockKey Acidity FeaturePrimary ProductsReference
Pt/hierarchical SSZ-32n-HexadecaneIncreased weak/strong Brønsted acid ratioMonobranched isomers mdpi.com
Rh/Nb₂O₅PolyolefinStrong Brønsted acidityMultibranched liquid alkanes nih.govresearchgate.net
Co/ZSM-5PolyethyleneAcid supportC₅+ iso-alkanes acs.org
HMCM-41Polyolefin mixtureHigh surface area, acid sitesLiquid hydrocarbons (C₅-C₁₂) and C₁₃-C₃₀ fractions researchgate.net
n-HZSM-5Polyolefin mixtureHigh external surface areaC₁-C₄ gaseous hydrocarbons researchgate.net

Mechanistic Aspects of Skeletal Isomerization

The skeletal isomerization of alkanes is a complex process that proceeds through a series of steps involving reactive intermediates on the surface of an acid catalyst. Understanding these mechanisms is crucial for controlling the desired product distribution.

The isomerization of alkanes over solid acid catalysts is widely accepted to proceed via carbenium ion intermediates. nih.gov The process is initiated by the formation of a small concentration of olefins through dehydrogenation on a metal site (in bifunctional catalysts) or through protolytic cracking on a Brønsted acid site. These olefins are then protonated by the Brønsted acid sites of the catalyst to form carbenium ions.

Once formed, these carbenium ions can undergo a variety of rearrangements, including hydride shifts and alkyl shifts, which lead to the formation of different isomers. For instance, a primary carbenium ion can rearrange to a more stable secondary or tertiary carbenium ion. The skeletal rearrangement of the carbenium ion, which alters the carbon backbone of the molecule, is the key step in isomerization. Finally, the isomerized carbenium ion can desorb from the catalyst surface as an olefin by losing a proton, which is then hydrogenated to the corresponding alkane isomer, or it can abstract a hydride ion from another alkane molecule, propagating the chain reaction.

The stability of the carbenium ion intermediates plays a significant role in the reaction pathway. Tertiary carbenium ions are the most stable, and their formation is often favored. However, these highly branched intermediates are also more susceptible to β-scission, which is the primary cracking pathway. This involves the cleavage of a C-C bond at the beta position relative to the positive charge, resulting in the formation of a smaller olefin and a new carbenium ion. The selectivity towards isomerization versus cracking is therefore a delicate balance dependent on the reaction conditions and the catalyst properties that influence the lifetime and fate of these carbenium ion intermediates. rsc.org

The conversion of naphthenes (cyclic alkanes), which can be precursors to branched alkanes like this compound, can proceed through different ring-opening pathways. The selective opening of naphthenic rings is a desirable reaction in refining processes to improve the quality of fuels.

In a process for the ring opening of aromatics and cycloaliphatics, a zeolite catalyst, such as zeolite Beta with platinum, is used under conditions that promote ring opening. google.com This suggests a direct catalytic pathway for breaking the cyclic structure. The hydroconversion of a dearomatized light cycle oil over platinum or iridium supported on Y zeolite resulted in a significant decrease in condensed naphthenic structures and a corresponding increase in alkyl-substituted cyclohexanes and open-chain alkanes. fao.org This indicates that the ring-opening of multi-ring naphthenes can proceed via a sequential opening of the rings.

The mechanism of ring opening can be either direct, where a C-C bond in the ring is cleaved, or indirect, involving isomerization of the ring first, for example, from a six-membered ring to a five-membered ring, followed by ring opening. Metal-catalyzed isomerization can occur through the formation and splitting of a C5 ring, often referred to as the 'cyclic mechanism'. pageplace.de

The choice between these pathways is influenced by the catalyst system and the reaction conditions. A catalyst with a high hydrogenolytic activity, coupled with appropriately tuned Brønsted acidity, can promote selective ring opening. fao.org This allows for the conversion of naphthenic structures into desirable branched alkanes, thereby improving fuel properties such as the Cetane Index. fao.org

Effect of Hydrogenolysis on Alkane Isomerization Profiles

Hydrogenolysis is a chemical reaction whereby a carbon-carbon or carbon-heteroatom bond is cleaved by hydrogen. In the context of polyolefin upcycling, hydrogenolysis is a key process for breaking down the long polymer chains into smaller, more valuable hydrocarbon molecules. This process is often coupled with isomerization to produce branched alkanes, which are desirable components for gasoline, diesel, and lubricants.

The hydrogenolysis of polyolefins over bifunctional catalysts, which possess both metal and acid sites, yields a complex mixture of linear and branched alkanes. The analysis of these products reveals the extent of isomerization that occurs concurrently with the C-C bond cleavage.

For example, the catalytic hydrogenolysis-isomerization of polyolefins over a bifunctional Rh/Nb₂O₅ catalyst produces multibranched liquid alkanes. nih.govresearchgate.net The metallic rhodium sites are responsible for the dehydrogenation/hydrogenation steps, while the strong Brønsted acid sites of the Nb₂O₅ support facilitate C-C bond cleavage and skeletal rearrangements. nih.govresearchgate.net This one-step process directly converts polyolefin waste into high-value isomerized products.

Similarly, the hydrogenolysis of polyethylene over cobalt-based catalysts supported on acidic materials like ZSM-5 results in the formation of C₅+ iso-alkanes, indicating that isomerization is a significant reaction pathway. acs.org In contrast, using a non-acidic support like silica (B1680970) (SiO₂) primarily yields normal alkanes. acs.org This highlights the critical role of the acidic support in promoting isomerization.

The product distribution from the hydrogenolysis of low-density polyethylene (LDPE) and a post-consumer LDPE bottle over a Ru/C catalyst showed the formation of alkanes ranging from C₇ to C₄₅. nrel.gov While this study focused on the production of linear alkanes, the use of a bifunctional catalyst with acidic properties would be expected to yield a significant fraction of isomerized products.

The table below presents a summary of isomerized hydrocarbon products obtained from the hydrogenolysis of polyolefins using different catalytic systems.

Catalyst SystemFeedstockIsomerized ProductsKey FindingReference
Rh/Nb₂O₅PolyolefinMultibranched liquid alkanesStrong Brønsted acidity of Nb₂O₅ promotes skeletal rearrangements. nih.govresearchgate.net
Co/ZSM-5PolyethyleneC₅+ iso-alkanesThe acidic ZSM-5 support is crucial for isomerization. acs.org
Pt/WO₃/ZrO₂ and HY zeolitePolyolefinsBranched, liquid hydrocarbonsTandem catalysis with cracking and isomerization over acid sites. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethyloctane

Gas Chromatography (GC) Methodologies for Alkane Analysis

Gas chromatography is a fundamental technique for separating volatile and semi-volatile compounds like 4-ethyloctane from a mixture. filab.frgerstelus.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. gu.edu.eg In the context of alkane analysis, GC provides high-resolution separation, enabling the distinction between numerous isomers. usgs.govifpenergiesnouvelles.fr

The retention time, the time it takes for a compound to travel through the GC column, is a critical parameter for identifying individual isomers. acs.org For alkanes, retention times on non-polar columns generally increase with the boiling point. Branched isomers like this compound typically have shorter retention times than their straight-chain counterpart, n-decane, due to their lower boiling points. benchchem.com

The differentiation between closely related isomers, such as 3-ethyloctane (B44116) and this compound, can be achieved by optimizing GC conditions, such as the temperature program and the choice of the capillary column. benchchem.com The use of retention indices, such as the Kovats retention index, provides a standardized measure for comparing retention times across different systems and laboratories. acs.orgspectroscopyonline.com The Kovats index relates the retention time of an analyte to that of n-alkanes eluting before and after it. spectroscopyonline.com For example, the reported Kovats retention index for 3-ethyloctane on a standard non-polar column is around 968. nih.gov While specific retention index data for this compound is less commonly cited, it is expected to be in a similar range, necessitating high-resolution chromatography for baseline separation.

Table 1: Illustrative Retention Data for C10 Alkane Isomers

CompoundBoiling Point (°C)Typical Elution Order on Non-Polar Column
n-Decane174.1Last
2-Methylnonane166.8Intermediate
3-Methylnonane167.7Intermediate
4-Methylnonane165.7Intermediate
3-Ethyloctane166.5Early
This compound163.6 chemsrc.comEarly

Note: This table provides a generalized elution order. Actual retention times and the ability to resolve isomers depend on the specific GC column and analytical conditions.

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography for the quantitative analysis of hydrocarbons. gu.edu.egmeasurlabs.com In an FID, the effluent from the GC column is mixed with hydrogen and air and then burned. The combustion of organic compounds produces ions, which generate a current that is proportional to the mass of carbon atoms entering the detector. gov.bc.ca

This characteristic makes FID particularly suitable for quantifying alkanes like this compound. acs.orgnih.gov The response of the FID is generally uniform for most hydrocarbons, meaning that the signal produced is directly proportional to the concentration of the analyte. gov.bc.caosti.gov For accurate quantification, calibration with standards of known concentration is essential. labioscientific.com In the analysis of complex mixtures, such as petroleum products, GC-FID allows for the determination of the total hydrocarbon content as well as the concentration of individual components like this compound. filab.frusgs.gov

For highly complex samples containing numerous isomeric and co-eluting compounds, one-dimensional GC may not provide sufficient resolution. ifpenergiesnouvelles.fr Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power. ifpenergiesnouvelles.frresearchgate.netgerstelus.com

In GC×GC, two columns with different stationary phase selectivities are coupled. ifpenergiesnouvelles.fr The entire sample is subjected to separation on both columns, resulting in a highly structured two-dimensional chromatogram. intertek.com This technique is invaluable for the detailed analysis of petroleum products and other complex hydrocarbon mixtures where branched alkanes like this compound are present among a multitude of other isomers. ifpenergiesnouvelles.frintertek.com The increased peak capacity of GC×GC allows for the separation of compounds that would otherwise overlap, enabling more accurate identification and quantification. ifpenergiesnouvelles.fr

Mass Spectrometry (MS) for Structural Elucidation of this compound

When coupled with gas chromatography, mass spectrometry (GC-MS) is a powerful tool for the structural elucidation of compounds like this compound. benchchem.comtera.org The mass spectrometer ionizes the molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z). labioscientific.com

Electron ionization (EI) is a common ionization technique used in GC-MS. The high energy of EI (typically 70 eV) causes extensive fragmentation of the parent molecule. copernicus.org The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and determine its structure, including the position of branching. ic.ac.uk

For alkanes, fragmentation often occurs at C-C bonds. libretexts.org Branched alkanes like this compound exhibit characteristic fragmentation patterns that differ from their isomers. ic.ac.uk The fragmentation is favored at the branching point due to the formation of more stable secondary or tertiary carbocations. youtube.comnasa.gov In the mass spectrum of this compound, characteristic peaks would arise from the cleavage of bonds adjacent to the ethyl group. For instance, the loss of an ethyl radical (C2H5•, mass 29) or a butyl radical (C4H9•, mass 57) from the molecular ion would result in significant fragment ions. asianpubs.orgresearchgate.net The base peak in the mass spectrum of this compound is often observed at m/z 57. asianpubs.orgresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound and an Isomer

CompoundMolecular Ion (M+) m/zKey Fragment Ions (m/z) and Corresponding Neutral Loss
This compound 142113 ([M-29]+, loss of C2H5), 85 ([M-57]+, loss of C4H9), 57 (base peak)
n-Decane 14257, 71, 85, 99 (characteristic series of alkyl fragments)

Data compiled from NIST Chemistry WebBook and other sources. nist.govtechnologynetworks.com

By analyzing the relative abundances of these fragment ions, the branching position can be inferred. For example, the mass spectrum of 3-ethyloctane would show a different fragmentation pattern due to the different location of the ethyl group. nist.gov

While standard mass spectrometry provides nominal mass information, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of ions with very high accuracy. This capability is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions, although this is not the case for alkane isomers which share the same molecular formula.

However, HRMS, when combined with advanced fragmentation techniques (MS/MS or MSn), can provide an additional layer of confidence in isomer identification. lcms.cz By precisely measuring the masses of fragment ions, it is possible to confirm their elemental composition and further support the structural assignment made based on the fragmentation pattern. While isomers like 3-ethyloctane and this compound have identical molecular formulas and thus identical exact masses, subtle differences in their fragmentation pathways, when analyzed by HRMS, can aid in their differentiation. diva-portal.org

GC-MS Coupling for Comprehensive Hydrocarbon Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the separation, identification, and quantification of individual components within complex hydrocarbon mixtures. thermofisher.comlabmanager.com In the analysis of this compound, GC-MS provides crucial information on its retention time and mass spectrum, which are fundamental to its characterization.

Gas chromatography separates volatile compounds based on their differing affinities for a stationary phase within a capillary column. thermofisher.com For branched alkanes like this compound, the elution time can be influenced by factors such as boiling point and the degree of branching. unl.edubenchchem.com The retention time of this compound is a key parameter for its identification when compared against known standards. unl.edu For instance, in one study, this compound was identified in paint thinner with a retention time of 13.653 minutes. researchgate.net

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. thermofisher.com The mass spectrum of this compound is characterized by a specific pattern of fragment ions. The National Institute of Standards and Technology (NIST) WebBook provides a reference mass spectrum for this compound, which can be used for library matching and confirmation of its identity. nist.gov Key fragment ions observed in the mass spectrum of this compound include m/z 57 (base peak), 71, 85, and 98. researchgate.net

The coupling of GC with MS is particularly valuable for the comprehensive characterization of complex hydrocarbon mixtures, such as those found in petroleum products or environmental samples. thermofisher.comlabmanager.comresearchgate.net It allows for the resolution and identification of numerous individual hydrocarbon isomers, including various branched alkanes. unl.edunih.govnih.gov While GC separates the components, the MS provides the structural information necessary for their unambiguous identification. researchgate.net More advanced techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can provide even greater resolving power for extremely complex hydrocarbon samples. nih.govescholarship.org

Table 1: GC-MS Data for this compound
ParameterValueReference
Retention Time (min)13.653 researchgate.net
Kovats Retention Index (non-polar column)952 nist.gov
Mass Spectrum (m/z)57, 71, 85, 98 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For a branched alkane like this compound, NMR provides detailed information about the connectivity of atoms and their chemical environments.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling provide a wealth of structural information. The protons on the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl branch and the main octane (B31449) chain will have characteristic chemical shifts. The methine (CH) proton at the branch point (C4) will have a unique chemical shift and will be split by the adjacent protons.

¹³C NMR: The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a separate signal. The chemical shifts of these signals are indicative of the type of carbon atom (methyl, methylene, methine). For branched alkanes, computational methods and empirical rules can be used to predict ¹³C chemical shifts with a reasonable degree of accuracy, aiding in spectral assignment and structural confirmation. pnas.org

Analysis of Coupling Constants and Chemical Environments in Branched Alkanes

Spin-spin coupling in ¹H NMR spectra reveals the connectivity between neighboring protons. The magnitude of the coupling, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength. weebly.com For freely rotating alkanes, the typical three-bond coupling constant (³J) between protons on adjacent carbons is approximately 7 Hz. weebly.com

In branched alkanes, the chemical environment of protons is influenced by the proximity of the branch point. This can lead to more complex splitting patterns and subtle variations in chemical shifts compared to their linear counterparts. researchgate.net The analysis of these coupling constants and chemical shifts is crucial for confirming the specific branching pattern in molecules like this compound. Two-dimensional NMR techniques, such as DQF-COSY, can be particularly useful for resolving complex coupling networks in hydrocarbons. nih.gov

Chiral NMR Applications for Stereoisomeric Characterization

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers (R- and S-isomers). Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral solvent. ntu.edu.sg

To differentiate and quantify enantiomers using NMR, chiral auxiliary agents are employed. These can be chiral derivatizing agents or chiral solvating agents. ntu.edu.sgwikipedia.org

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid, reacts with the enantiomeric mixture to form diastereomers. ntu.edu.sgwikipedia.org Diastereomers have different physical properties and, importantly, distinct NMR spectra. libretexts.org This allows for the differentiation and quantification of the original enantiomers.

Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents: These agents form transient diastereomeric complexes with the enantiomers, leading to a separation of their signals in the NMR spectrum. wikipedia.org Lanthanide shift reagents can induce significant chemical shift differences between the enantiomers, but must be used at low concentrations to avoid excessive line broadening. wikipedia.org

These chiral NMR techniques are powerful for determining the enantiomeric purity of chiral compounds like this compound. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group and Structural Insights

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. For an alkane like this compound, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. spcmc.ac.inlibretexts.org

The primary absorptions for alkanes are:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.orgvscht.cz

C-H bending: Absorptions in the 1350-1470 cm⁻¹ region. spcmc.ac.inlibretexts.org

Vapor Phase IR Spectroscopy of Hydrocarbons

Vapor phase IR spectroscopy provides spectra of molecules in the gaseous state, free from intermolecular interactions that occur in the liquid or solid phase. researchgate.netacs.org This can lead to sharper and more defined absorption bands, which can be beneficial for detailed structural analysis and for creating spectral databases. researchgate.net The Pacific Northwest National Laboratory (PNNL) maintains a gas-phase infrared spectral database that includes a wide range of hydrocarbons, which is a valuable resource for identifying unknown compounds. researchgate.netbts.gov The vapor-phase IR spectrum of a hydrocarbon can be used to predict certain fuel properties. researchgate.net

Table 2: Characteristic IR Absorption Ranges for Alkanes
VibrationWavenumber (cm⁻¹)IntensityReference
C-H Stretch2850-2960Strong libretexts.org
C-H Bend (Scissoring)~1465Medium spcmc.ac.in
C-H Bend (Methyl Rock)1370-1350Medium libretexts.org
CH₂ Rocking (in long chains)~720Weak-Medium spcmc.ac.in

Integration of Advanced Analytical Techniques for Rigorous Characterization

The definitive characterization of a specific hydrocarbon isomer such as this compound, particularly when it is a component of a complex mixture like petroleum distillates or biological volatile profiles, is seldom achievable with a single analytical method. dtic.mil A rigorous and unambiguous structural elucidation requires the strategic integration of advanced chromatographic and spectroscopic techniques. dtic.mil This hyphenated approach, most notably Gas Chromatography-Mass Spectrometry (GC-MS), leverages the separation power of chromatography with the detailed structural information provided by spectroscopy. ncat.eduoup.com

Gas chromatography (GC) is a fundamental technique for separating volatile compounds like this compound from a mixture. ncat.edu The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (a carrier gas). researchgate.net The time it takes for a compound to travel through the column, known as its retention time, is a characteristic property under specific conditions. To standardize these retention times across different systems, the Kovats Retention Index (I) is used. This system relates the retention time of an analyte to those of n-alkanes eluting just before and after it. sigmaaldrich.com For this compound, extensive retention index data exists for various GC columns, which is critical for its identification in complex chromatograms. nist.gov

Table 1: Kovats Retention Indices (I) for this compound on Various GC Columns

Column TypeStationary PhaseTemperature ProgramRetention Index (I)Reference
CapillaryOV-10135°C to 200°C at 1 K/min961Hayes and Pitzer, 1982 nist.gov
CapillaryOV-17-956.33AFWAL-TR-82-2003 dtic.mil
CapillaryDB-1Isothermal, 60°C956.1Lubeck and Sutton, 1983 nist.gov
CapillaryDB-550°C (2 min), then 6 K/min to 300°C966.20Wang, Fingas, et al., 1994 nist.gov
CapillarySqualaneIsothermal, 100°C952Heinzen, Soares, et al., 1999 nist.gov
PackedSE-30Isothermal, 70°C954Widmer, 1967 nist.gov

This table is interactive and can be sorted by column headers.

Following chromatographic separation, mass spectrometry (MS) provides definitive identification by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. ncat.edu In electron ionization (EI-MS), the this compound molecule is bombarded with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum serves as a molecular "fingerprint." ncat.edunist.gov The combination of a unique retention index from GC and a matching mass spectrum from MS provides a high degree of confidence in the identification of this compound. tandfonline.comoup.com

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
43100.0C₃H₇⁺ (Propyl cation)
5785.0C₄H₉⁺ (Butyl cation)
7155.0C₅H₁₁⁺ (Pentyl cation)
2945.0C₂H₅⁺ (Ethyl cation)
11315.0[M-C₂H₅]⁺ (Loss of ethyl group)
1425.0[M]⁺ (Molecular ion)

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov The table is interactive and can be sorted.

While GC-MS is the workhorse for this type of analysis, other spectroscopic methods contribute to a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide the ultimate structural confirmation. Although specific public spectra for this compound are not readily available, the predicted spectrum would show distinct signals for the ethyl group and the different methylene (CH₂) and methyl (CH₃) groups in the octane chain, with chemical shifts and coupling patterns confirming the precise branching location at the C-4 position. benchchem.com

Infrared (IR) Spectroscopy : An IR spectrum of this compound would primarily show characteristic C-H stretching and bending vibrations typical of alkanes, confirming the presence of saturated hydrocarbon bonds. nist.govnist.gov

The integration of these techniques—separation by volatility (GC), identification by fragmentation pattern (MS), and structural confirmation by nuclear environment (NMR)—provides the rigorous characterization required in modern analytical chemistry. dtic.mil

Utilization of this compound as a Reference Compound in Analytical Chemistry

In analytical chemistry, a reference compound is a substance of known purity and identity used as a standard for comparison. This compound serves as such a compound, particularly in the chromatographic analysis of hydrocarbons. dtic.milbenchchem.com Its utility stems from its well-documented physical and chemical properties, which provide a reliable benchmark for identifying and quantifying other substances.

The primary application of this compound as a reference standard is in gas chromatography. It is often a component of complex hydrocarbon standard mixtures used to determine the Kovats Retention Indices of unknown compounds in samples like fuels, essential oils, and environmental volatiles. dtic.milsigmaaldrich.com By running a standard mixture containing this compound under identical GC conditions as an unknown sample, analysts can compare retention times. If an unknown peak in the sample has the same retention index as this compound, it provides a tentative identification. dtic.mil

Furthermore, in GC-MS analysis, the known mass spectrum of this compound is stored in spectral libraries like the NIST/EPA/NIH Mass Spectral Library. oup.comnist.gov When analyzing a complex mixture, the software can compare the experimental mass spectrum of an unknown peak against these library entries. A high match factor with the reference spectrum of this compound, coupled with the correct retention index, confirms its presence. ncat.edu

Table 3: Properties of this compound Supporting Its Use as a Reference Compound

PropertyValueSignificance in a Reference ContextSource
Molecular FormulaC₁₀H₂₂Defines the exact elemental composition. nist.gov
Molecular Weight142.28 g/mol Essential for mass spectrometry and quantitative analysis. nist.govnih.gov
Boiling Point~164-167 °CGoverns its elution order in gas chromatography. benchchem.com
Kovats Retention Index961 (on OV-101)Provides a standardized and reproducible identifier in GC. dtic.mil dtic.mil
Mass SpectrumWell-defined fragmentationActs as a unique "fingerprint" for confident identification by GC-MS. nist.gov

This table is interactive and can be sorted by column headers.

The inclusion of this compound in standardized test mixtures for analyzing aircraft fuels demonstrates its role as a critical reference point for quality control and characterization in the petrochemical industry. dtic.mil Its stable, non-polar nature and predictable behavior make it an ideal internal or external standard for ensuring the accuracy and reproducibility of analytical methods targeting alkanes.

Computational Chemistry and Theoretical Modeling of 4 Ethyloctane

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), serve as indispensable tools for the conformational analysis of organic molecules such as 4-ethyloctane. nih.gov These computational methods allow for the exploration of a molecule's potential energy surface to identify stable conformations (conformers) and the transition states that connect them. For flexible molecules like this compound, which has numerous rotatable single bonds, a thorough conformational analysis is crucial to understanding its physical and chemical properties. The process typically involves geometry optimization to find local energy minima on the potential energy surface, followed by frequency calculations to confirm that these structures are true minima and to obtain thermodynamic data like Gibbs free energy. nih.govresearchgate.net The relative populations of different conformers at a given temperature can then be determined from their relative free energies using the Boltzmann distribution. While high-level theoretical methods provide greater accuracy, they are computationally expensive, leading researchers to often use a multi-step approach: initial geometry optimization with a smaller basis set, followed by single-point energy calculations with a larger, more accurate basis set. nih.gov

The energy landscape of a molecule provides a comprehensive map of its potential energy as a function of its geometric coordinates. For this compound, this landscape is complex, characterized by numerous minima corresponding to different staggered arrangements around its C-C bonds. The exploration of this landscape is key to determining the molecule's functional motions and conformational distributions. nih.govcam.ac.ukfrontiersin.org The energy landscape perspective helps in understanding how the molecule navigates between different shapes, with stable conformers residing in energy wells (funnels) and transitions occurring over energy barriers. frontiersin.orgnih.gov

This compound itself is an achiral molecule. However, if isotopic substitution were introduced, or for chiral analogues such as (4S)-4-ethyloctane or (R)-4-ethyloctane, the molecule would exhibit optical activity. nih.gov Computational chemistry provides powerful methods for predicting such chiroptical properties, including optical rotation. Predicting the sign and magnitude of optical rotation is a significant challenge because it is highly sensitive to the molecule's conformational distribution. nih.gov The observed optical rotation is a Boltzmann-weighted average of the optical rotations of all contributing conformers. nih.gov

The prediction process involves first performing a thorough conformational analysis as described above to identify all significant conformers and their populations. Then, for each conformer, the optical rotation is calculated using quantum mechanical methods. Time-dependent density functional theory (TD-DFT) is a common approach for this purpose. Finally, the individual values are averaged based on the calculated conformational distribution. Recent advancements have also explored general rules to predict the sign of optical rotation from a molecule's absolute configuration based on the electronic properties (e.g., Hammett constants) of the substituent groups around the stereocenter. nih.govsemanticscholar.org For a chiral analogue like (S)-4-ethyloctane, the groups around the chiral center (C4) are propyl, ethyl, butyl, and a hydrogen atom. By assigning priorities based on their electron-withdrawing power, a qualitative prediction of the sign of rotation can be made, which can then be quantified through high-level computations. nih.govnzdr.ru

Molecular Dynamics (MD) Simulations in Advanced Materials Research

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pku.edu.cnaps.org While direct simulation of this compound in a specific advanced material is not widely documented, the principles of its behavior as a branched alkyl side chain are highly relevant to materials science. energy.gov MD simulations provide insight into how the structure, dynamics, and intermolecular interactions of components like alkyl side chains influence the bulk properties of materials. nrel.govurfu.ru This is particularly important in the field of organic electronics, where the performance of devices is critically dependent on the molecular-level organization of the active materials. nih.gov

In organic electronic materials, such as conjugated polymers used in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs), flexible side chains are appended to the rigid conjugated backbones. nih.gov These side chains are crucial for ensuring solubility in organic solvents, which enables solution-based processing of devices. nih.gov this compound represents a typical branched alkyl side chain structure. The length, branching, and substitution of these alkyl chains significantly impact charge transport and material morphology. nih.govmdpi.comresearchgate.net

MD simulations are employed to understand how variations in side-chain architecture affect the packing of polymer chains in the solid state. energy.gov The branching of an alkyl chain, such as the ethyl group at the 4-position in this compound, can disrupt close π-π stacking between conjugated backbones compared to a linear chain of the same length. researchgate.netresearchgate.net This disruption can be beneficial or detrimental depending on the specific application. Simulations can reveal how branching influences:

Solubility and Processability: By modeling the interactions between the polymer and solvent molecules.

Thin-Film Morphology: By predicting how the chains organize and crystallize upon solvent evaporation, which is a key factor for charge carrier mobility. mdpi.com

Intermolecular Interactions: By quantifying the distances and orientations between adjacent polymer backbones, which directly affects the efficiency of charge hopping. researchgate.net

Systematic studies using MD simulations show that moving the branching point of an alkyl chain away from the polymer backbone can reduce steric hindrance and allow for more favorable π-π stacking, potentially enhancing charge transport mobility. researchgate.net Therefore, simulating model systems with side chains like this compound helps researchers establish structure-property relationships to rationally design new high-performance organic electronic materials. energy.govnih.gov

Computational Mechanistic Studies of this compound Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound, such as catalytic cracking and oxidation. These studies can elucidate reaction pathways, identify transition states, and determine the energetics of elementary steps, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Elucidating Reaction Paths

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for studying the reaction mechanisms of alkanes. For a molecule like this compound, DFT can be employed to map out the potential energy surface for various reactions.

In the context of catalytic cracking, DFT can be used to model the interaction of this compound with catalyst surfaces, such as zeolites. These calculations can help identify the most favorable adsorption sites, the mechanism of protonation to form carbenium ion intermediates, and the subsequent cracking pathways leading to smaller hydrocarbons.

Energetics of Key Elementary Steps in Catalytic and Oxidative Processes

Understanding the energetics of elementary steps is fundamental to predicting reaction rates and product distributions in catalytic and oxidative processes involving this compound. Computational methods, particularly DFT, are instrumental in calculating the activation energies and reaction enthalpies of these steps.

Catalytic Cracking: The catalytic cracking of large hydrocarbons like this compound proceeds through a series of elementary steps involving carbenium ion intermediates. Key steps include:

Protonation: The initial step where the alkane interacts with an acidic site on the catalyst to form a pentacoordinated carbonium ion, which then rearranges to a more stable carbenium ion.

Isomerization: Rearrangement of the carbenium ion to more stable isomers.

β-scission: The cleavage of a C-C bond beta to the positively charged carbon, resulting in the formation of an alkene and a smaller carbenium ion. This is often the rate-determining step.

Hydride Transfer: The transfer of a hydride ion from an alkane molecule to a carbenium ion, regenerating the catalyst and forming a new, smaller alkane.

Computational studies on other alkanes have shown that the activation barriers for these steps are highly dependent on the structure of the carbenium ion. For this compound, the initial carbenium ion could form at various positions, and DFT calculations could predict the most likely cracking pathways based on the energetics of the subsequent isomerization and β-scission steps.

Oxidative Processes: The oxidation of alkanes is a complex radical chain reaction. Computational studies can provide detailed energetic information for the key elementary steps:

Initiation: The initial formation of alkyl radicals through C-H bond homolysis or abstraction by an initiator. DFT can calculate the bond dissociation energies to predict the most likely site of initial attack. For this compound, the tertiary C-H bond at the 4-position would be the most susceptible to hydrogen abstraction.

Propagation: The reaction of the alkyl radical with oxygen to form a peroxy radical (ROO•), followed by intramolecular hydrogen abstraction (isomerization) and subsequent reactions. The energetics of these isomerization pathways are critical for determining the subsequent reaction channels. Studies on branched alkanes indicate that the structure of the peroxy radical influences the rates of these isomerization reactions. researchgate.net

Termination: The combination of two radicals to form non-radical products.

An in-depth examination of the chemical compound this compound reveals significant potential for future research and development across a spectrum of scientific disciplines. As a representative branched alkane, understanding its synthesis, catalytic behavior, and environmental interactions is pivotal for advancements in fuel technology, materials science, and environmental remediation. This article explores the emerging paradigms and future research directions centered on this compound and its structural isomers.

Q & A

Advanced Research Question

  • Publish raw data and instrument calibration records in open repositories (e.g., Zenodo).
  • Detail environmental controls (humidity, light exposure) in methods.
  • Use certified reference materials (CRMs) for instrument validation.
  • Collaborate with independent labs for inter-laboratory validation. Address batch-to-batch variability in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.